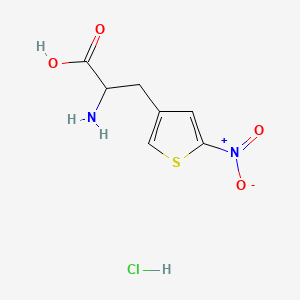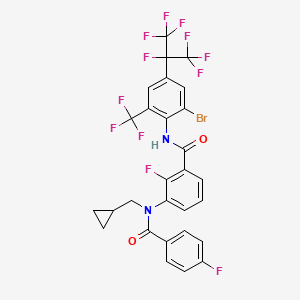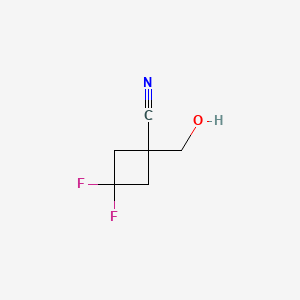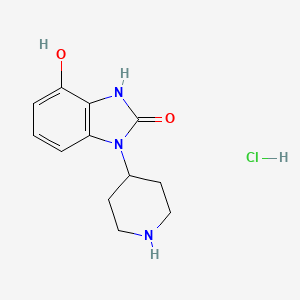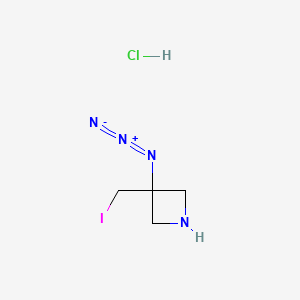
3-Azido-3-(iodomethyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-3-(iodomethyl)azetidine hydrochloride is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical transformations
准备方法
The synthesis of 3-Azido-3-(iodomethyl)azetidine hydrochloride typically involves the reaction of azetidine derivatives with azide and iodine reagents. One common method includes the nucleophilic substitution of a halogenated azetidine with sodium azide, followed by iodination . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
化学反应分析
3-Azido-3-(iodomethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido and iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new azetidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different functionalized azetidines.
Ring-Opening Reactions: Due to the strained ring structure, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include sodium azide, iodine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Azido-3-(iodomethyl)azetidine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and protein modification.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Azido-3-(iodomethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical assays and drug development processes. The iodomethyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds .
相似化合物的比较
3-Azido-3-(iodomethyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
3-Azido-1,3-dinitroazetidine: Known for its use in energetic materials and explosives.
1-Azetidinylmethyl iodide: Used in organic synthesis and as a building block for more complex molecules.
Azetidine-2-carboxylic acid: An amino acid analog with applications in peptide synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of azido and iodomethyl groups, which provide a versatile platform for various chemical transformations and applications .
属性
分子式 |
C4H8ClIN4 |
|---|---|
分子量 |
274.49 g/mol |
IUPAC 名称 |
3-azido-3-(iodomethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H7IN4.ClH/c5-1-4(8-9-6)2-7-3-4;/h7H,1-3H2;1H |
InChI 键 |
LDOXWCJUXNFYIM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CI)N=[N+]=[N-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


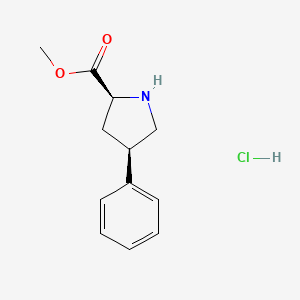
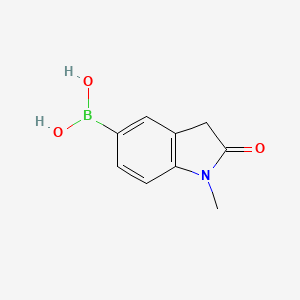
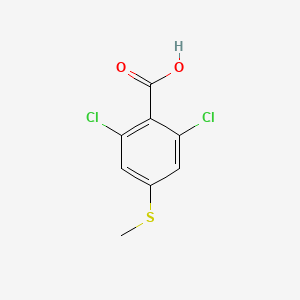
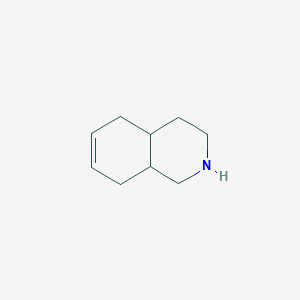
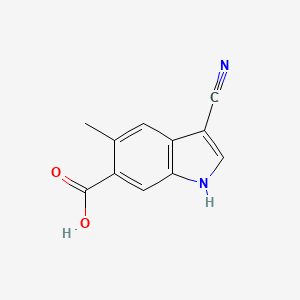
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
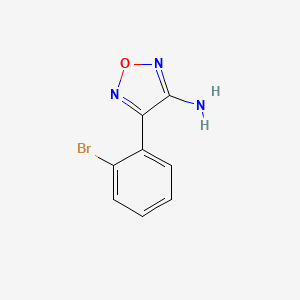
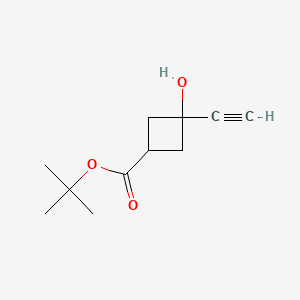
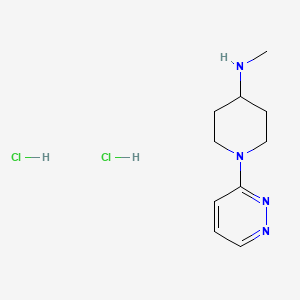
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
